molecular formula C12H14O3 B8682576 Methyl 3-(2-methylallyloxy)benzoate

Methyl 3-(2-methylallyloxy)benzoate

Cat. No.: B8682576
M. Wt: 206.24 g/mol
InChI Key: PKYCDAOZTKTZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-methylallyloxy)benzoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(2-methylprop-2-enoxy)benzoate

InChI

InChI=1S/C12H14O3/c1-9(2)8-15-11-6-4-5-10(7-11)12(13)14-3/h4-7H,1,8H2,2-3H3

InChI Key

PKYCDAOZTKTZSY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using procedures analogous to those of D. W. Robertson, et. al., J. Med. Chem., 35, 310 (1992) and V. Peesapati, and N. Lingaiah, Org. Prep. Proc. Int., 24(1), 27 (1992), the hydroxy group of methyl 3-hydroxybenzoate was alkylated with 3-chloro-2-methyl-1-propene to give methyl 3-(2-methyl-2-propenyloxy)benzoate. This material then underwent a 3,3 sigmatrophic shift to give methyl 3-hydroxy-4-(2-methyl-2-propenyl)benzoate. Formic acid catalyzed ring closure resulted in 2,2-dimethyl-6-carboxymethyl-dihydrobenzofuran.
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Synthesis routes and methods II

Procedure details

Methyl 3-hydroxybenzoate (1 g, 6.57 mmol) was dissolved in DMF (10 ml) to give a colorless solution. To the solution potassium carbonate (1.089 g, 7.88 mmol) and 3-Bromo-2-methylpropene (0.729 ml, 7.23 mmol) were added. The reaction mixture was heated to 90° C. and stirred for 1 h. After cooling the reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed with water, dried over Na2SO4 and evaporated under vacuum to afford the title compound (1.180 mg)
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